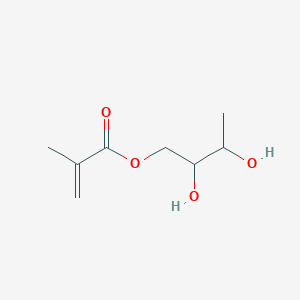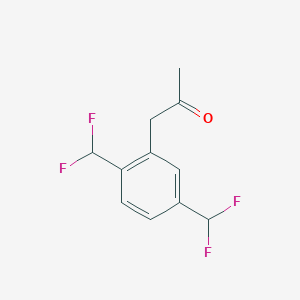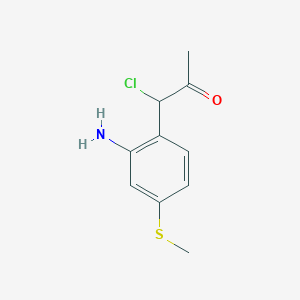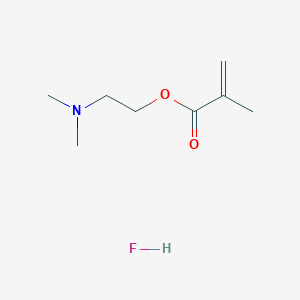
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;hydrofluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;hydrofluoride is a chemical compound with the molecular formula C8H15NO2. It is commonly used in various chemical and industrial applications due to its unique properties. This compound is known for its ability to undergo polymerization and is often used in the synthesis of polymers and copolymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)ethyl 2-methylprop-2-enoate can be synthesized through the esterification of methacrylic acid with 2-(dimethylamino)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as fractional distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form homopolymers and copolymers.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization process.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions involving this compound.
Major Products Formed
Polymerization: The major products formed are poly(2-(dimethylamino)ethyl methacrylate) and its copolymers.
Substitution Reactions: The products formed depend on the specific reagents used in the reaction.
Scientific Research Applications
2-(Dimethylamino)ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate involves its ability to undergo polymerization and form complexes with other molecules. The dimethylamino group in the compound allows it to interact with various molecular targets, including nucleic acids and proteins. This interaction is crucial in applications such as gene delivery and drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl acrylate: Similar in structure but differs in the alkyl group attached to the ester.
Butyl 2-methylprop-2-enoate: Similar ester structure but with a different alkyl group.
Methyl 2-methylprop-2-enoate: Another similar compound with a different alkyl group.
Uniqueness
2-(Dimethylamino)ethyl 2-methylprop-2-enoate is unique due to its dimethylamino group, which imparts specific chemical properties such as increased reactivity in polymerization and the ability to form complexes with biomolecules. This makes it particularly valuable in applications related to drug delivery and polymer synthesis .
Properties
CAS No. |
102731-40-8 |
|---|---|
Molecular Formula |
C8H16FNO2 |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;hydrofluoride |
InChI |
InChI=1S/C8H15NO2.FH/c1-7(2)8(10)11-6-5-9(3)4;/h1,5-6H2,2-4H3;1H |
InChI Key |
ZYHXEVUJRBLFQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCN(C)C.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-](/img/structure/B14070362.png)

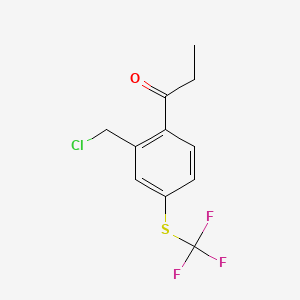
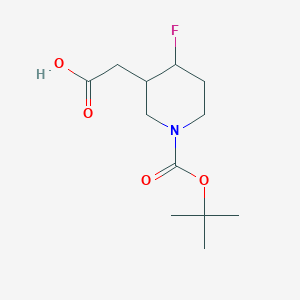
![Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B14070374.png)


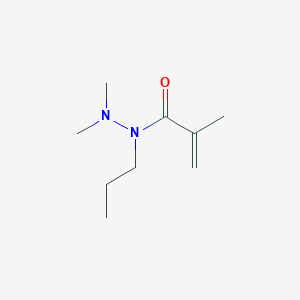
![{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14070394.png)
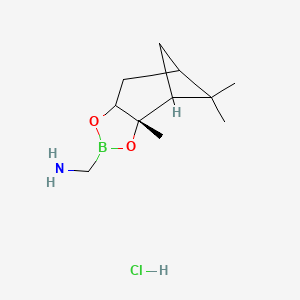
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine](/img/structure/B14070410.png)
